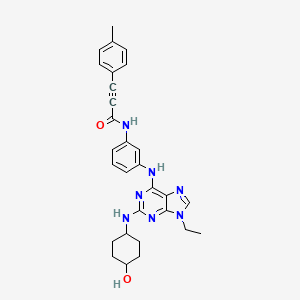

TN1

Description

BenchChem offers high-quality TN1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about TN1 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-[3-[[9-ethyl-2-[(4-hydroxycyclohexyl)amino]purin-6-yl]amino]phenyl]-3-(4-methylphenyl)prop-2-ynamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N7O2/c1-3-36-18-30-26-27(34-29(35-28(26)36)33-21-12-14-24(37)15-13-21)32-23-6-4-5-22(17-23)31-25(38)16-11-20-9-7-19(2)8-10-20/h4-10,17-18,21,24,37H,3,12-15H2,1-2H3,(H,31,38)(H2,32,33,34,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPFYQTIUHLNNSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC2=C(N=C(N=C21)NC3CCC(CC3)O)NC4=CC(=CC=C4)NC(=O)C#CC5=CC=C(C=C5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Transposon Tn1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transposon Tn1, a member of the Tn3 family of replicative transposons, is a significant mobile genetic element due to its role in the dissemination of antibiotic resistance genes among bacteria.[1] Understanding the intricate mechanism of its transposition is crucial for developing strategies to combat the spread of antibiotic resistance and for harnessing transposons as tools in genetic engineering and drug discovery. This technical guide provides a comprehensive overview of the molecular mechanisms governing Tn1 transposition, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways.

Core Mechanism of Tn1 Transposition: A Replicative Pathway

The transposition of Tn1 is a multi-step process that results in the duplication of the transposon. One copy remains at the original location, while a new copy is inserted into a target DNA sequence.[2][3] This replicative mechanism is mediated by two key enzymes encoded by the transposon itself: the transposase (TnpA) and the resolvase (TnpR).[4]

The process can be broadly divided into two main stages:

-

Cointegrate Formation: This stage is catalyzed by the transposase, TnpA.[1][5] The transposase recognizes and binds to the 38-bp inverted repeat sequences (IRs) that flank the transposon.[1][6] It then facilitates the fusion of the donor replicon (containing Tn1) and the target replicon, creating a larger, single circular DNA molecule known as a cointegrate.[1][7] This cointegrate contains two copies of the Tn1 transposon in the same orientation.[7] The formation of the cointegrate involves a series of DNA cleavage and strand transfer reactions. The transposase makes single-stranded nicks at the ends of the transposon and staggered cuts in the target DNA.[2][8] The free ends of the transposon are then ligated to the target DNA, and the remaining single-stranded gaps are filled by the host cell's DNA replication machinery.[2]

-

Cointegrate Resolution: The second stage involves the resolution of the cointegrate back into two separate replicons, each now containing a copy of Tn1. This process is catalyzed by the resolvase, TnpR, through a site-specific recombination event.[1][9] The resolvase recognizes and binds to a specific site within the transposon called the resolution site (res).[10][11] The res site of Tn3 family transposons is approximately 120 bp long and is typically organized into three subsites, each containing inverted repeat motifs that are binding sites for the resolvase.[10] The recombination event between the two res sites within the cointegrate leads to its resolution into the donor and target plasmids, each now harboring a copy of the Tn1 transposon.[7]

Genetic Architecture of Transposon Tn1

The functional integrity of Tn1 is dependent on its key genetic components. A typical Tn1 transposon, which is approximately 4.9 kb in size, comprises the following elements:[4]

-

tnpA gene: Encodes the transposase, a large protein of approximately 1002 amino acids, which is essential for the initial stages of transposition, including the formation of the cointegrate.[10][12]

-

tnpR gene: Encodes the resolvase, a smaller protein of about 185 amino acids, responsible for the site-specific recombination at the res site that resolves the cointegrate intermediate.[9][10]

-

res site: A cis-acting DNA sequence of approximately 120 bp that is required for the resolvase-mediated recombination.[10][11]

-

Terminal Inverted Repeats (IRs): Two 38-bp sequences that flank the transposon in an inverted orientation.[1][6] These sequences are the recognition and binding sites for the transposase.[6]

-

Passenger Genes: Tn1 often carries additional genes that are not directly involved in the transposition process but are mobilized along with the transposon. A notable example is the bla gene, which confers resistance to β-lactam antibiotics like ampicillin.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the Tn1 transposon and its transposition process.

| Parameter | Value | Reference |

| Transposon Size | ||

| Tn1 | 4.9 kb | [4] |

| Tn3 | 4957 bp | [1] |

| Genetic Element Sizes | ||

| Inverted Repeats (IRs) | 38 bp | [1][6][13] |

| Resolution site (res) | ~120 bp | [10][11] |

| Encoded Proteins | ||

| Transposase (TnpA) | ~1002 amino acids | [12] |

| Resolvase (TnpR) | ~185 amino acids | [9] |

| Transposition Frequency | ||

| Tn1 in Acinetobacter baylyi | (6.4 ± 8.4) x 10⁻⁸ per recipient cell | [4] |

Experimental Protocols

The study of Tn1 transposition involves a variety of molecular biology techniques. Below are detailed methodologies for key experiments.

Transposition Assay (Mating-Out Assay)

This assay is used to measure the frequency of transposition from a donor plasmid to a recipient plasmid.

Methodology:

-

Strain and Plasmid Preparation:

-

Use a donor bacterial strain containing a plasmid with the Tn1 transposon (e.g., pJK2, which carries Tn1 and is non-replicative in the recipient).[4]

-

Use a recipient bacterial strain containing a compatible plasmid that can accept the transposon and has a different selectable marker.

-

Grow overnight cultures of both donor and recipient strains in appropriate selective media.

-

-

Mating:

-

Mix equal volumes of the donor and recipient cultures.

-

Spot the mixture onto a non-selective agar plate and incubate for a defined period (e.g., 4-6 hours) to allow for conjugation and transposition to occur.

-

-

Selection of Transconjugants:

-

Resuspend the mating mixture in a small volume of saline.

-

Plate serial dilutions of the suspension onto agar plates containing antibiotics to select for recipient cells that have received the Tn1 transposon (e.g., ampicillin for Tn1 carrying the bla gene).

-

Also, plate dilutions on non-selective media to determine the total number of recipient cells.

-

-

Calculation of Transposition Frequency:

-

Count the number of colonies on the selective and non-selective plates.

-

The transposition frequency is calculated as the number of transconjugants (colonies on selective media) divided by the total number of recipient cells.[4]

-

DNA Footprinting Assay (DNase I Footprinting)

This technique is used to identify the specific DNA sequences where the transposase or resolvase binds.[14][15]

Methodology:

-

Probe Preparation:

-

Prepare a DNA fragment containing the putative binding site (e.g., the inverted repeats for transposase or the res site for resolvase).

-

Label one end of the DNA fragment with a radioactive isotope (e.g., ³²P) or a fluorescent dye.[16]

-

-

Protein-DNA Binding:

-

Incubate the end-labeled DNA probe with varying concentrations of the purified transposase or resolvase protein.[17]

-

The binding reaction is typically carried out in a specific buffer that optimizes protein-DNA interaction.

-

-

DNase I Digestion:

-

Add a low concentration of DNase I to the binding reaction. DNase I will randomly cleave the DNA backbone at sites that are not protected by the bound protein.[14]

-

The digestion is allowed to proceed for a short period to ensure partial digestion.

-

-

Analysis of DNA Fragments:

-

Stop the digestion reaction and purify the DNA fragments.

-

Separate the DNA fragments by size using denaturing polyacrylamide gel electrophoresis.[14]

-

Visualize the fragments by autoradiography (for radioactive labels) or fluorescence imaging.

-

-

Interpretation:

-

The region where the protein was bound will be protected from DNase I cleavage, resulting in a "footprint," which is a gap in the ladder of DNA fragments on the gel compared to a control reaction without the protein.[15]

-

Cointegrate Resolution Assay

This in vitro assay is designed to assess the activity of the resolvase in resolving a cointegrate-like substrate.

Methodology:

-

Substrate Preparation:

-

Construct a plasmid substrate that mimics a cointegrate by containing two directly repeated res sites.

-

The plasmid should also be supercoiled, as this is often a requirement for resolvase activity.[1]

-

-

Resolution Reaction:

-

Incubate the supercoiled plasmid substrate with purified resolvase (TnpR) protein in an appropriate reaction buffer.

-

-

Analysis of Products:

-

Stop the reaction and analyze the DNA products by agarose gel electrophoresis.

-

The resolution of the substrate will result in the formation of two smaller, catenated (interlinked) circular DNA molecules. These products will migrate differently on the gel compared to the original supercoiled substrate.

-

-

Quantification:

-

The percentage of resolved products can be quantified by densitometry of the DNA bands on the gel.

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the core mechanism of Tn1 transposition and a typical experimental workflow for its study.

Caption: Replicative transposition pathway of transposon Tn1.

References

- 1. Tn3 transposon - Wikipedia [en.wikipedia.org]

- 2. genes.atspace.org [genes.atspace.org]

- 3. pnas.org [pnas.org]

- 4. Tn1 transposition in the course of natural transformation enables horizontal antibiotic resistance spread in Acinetobacter baylyi - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The nucleotide sequence of the tnpA gene completes the sequence of the Pseudomonas transposon Tn501 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Two domains in the terminal inverted-repeat sequence of transposon Tn3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mobility and Generation of Mosaic Non-Autonomous Transposons by Tn3-Derived Inverted-Repeat Miniature Elements (TIMEs) | PLOS One [journals.plos.org]

- 8. m.youtube.com [m.youtube.com]

- 9. uniprot.org [uniprot.org]

- 10. journals.asm.org [journals.asm.org]

- 11. embopress.org [embopress.org]

- 12. uniprot.org [uniprot.org]

- 13. Autonomous and non-autonomous Tn3-family transposons and their role in the evolution of mobile genetic elements - PMC [pmc.ncbi.nlm.nih.gov]

- 14. DNA footprinting - Wikipedia [en.wikipedia.org]

- 15. geneticeducation.co.in [geneticeducation.co.in]

- 16. DNase I footprinting [gene.mie-u.ac.jp]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Tn1 Transposon

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the Tn1 transposon, a member of the Tn3 family of replicative transposons. It covers its core genetic structure, the function of its constituent genes, the mechanism of transposition, and relevant experimental methodologies.

Core Gene Structure and Function

The Tn1 transposon is a mobile genetic element that carries genes not only for its own transposition but also for conferring antibiotic resistance.[1][2] Its structure is defined by three key genes situated between two 38-base-pair inverted repeats (IRs), which are essential for the transposition process.[1] The total size of Tn1 is approximately 4.9 kilobases (kb).[1]

The central genes of the Tn1 transposon are:

-

tnpA : This gene encodes the transposase, the primary enzyme that catalyzes the movement of the transposon from a donor replicon to a target DNA site.[1][3] The transposase recognizes the terminal inverted repeats of the transposon to initiate the transposition process.[4]

-

tnpR : This gene encodes the resolvase. This protein has a dual function: it acts as a site-specific recombinase that resolves the cointegrate intermediate formed during replicative transposition, and it also functions as a repressor to regulate the expression of both the tnpA and tnpR genes.[1]

-

bla : This gene encodes a β-lactamase enzyme (specifically TEM-2 in some instances) that confers resistance to ampicillin and other β-lactam antibiotics.[1][2] This gene is considered a "passenger gene" as it is not directly involved in the transposition mechanism itself but is carried by the transposon, contributing to the horizontal spread of antibiotic resistance.[1][2]

Quantitative Data Summary

The following table summarizes key quantitative data associated with the Tn1 transposon and its encoded products.

| Feature | Description | Value |

| Transposon Size | Total length of the Tn1 transposon. | ~4.9 kb[1] |

| Inverted Repeats (IR) | Length of the terminal inverted repeat sequences. | 38 bp[1] |

| Target Site Duplication (TSD) | Length of the direct repeat of the target DNA sequence created upon insertion. | 5 bp[1] |

| tnpR Protein (Resolvase) | Number of amino acids in the Tn3 resolvase. | 185 amino acids |

| res Site | The site for resolvase-mediated recombination. | ~120 bp[5] |

Mechanism of Transposition

Tn1 moves via a replicative transposition mechanism, which involves the duplication of the transposon.[4][6] This process occurs in two distinct stages:

Stage 1: Cointegrate Formation

-

Synaptic Complex Formation : The TnpA transposase binds to the 38-bp inverted repeats at each end of the Tn1 transposon on the donor plasmid.[4]

-

DNA Cleavage and Strand Transfer : The transposase makes single-strand nicks at the 3' ends of the transposon DNA.[4] It then catalyzes a strand transfer reaction where these free 3' ends attack the target DNA at a staggered cut site.[7]

-

Cointegrate Formation : The donor and target plasmids become fused, with the 5' ends of the transposon remaining linked to the original donor DNA, creating a branched DNA structure.[4] Host DNA replication machinery uses the free 3' ends of the nicked target DNA as primers to synthesize new DNA, duplicating the transposon.[4][7] The result is a single, larger plasmid known as a "cointegrate," which contains two copies of the Tn1 transposon in the same orientation, flanking the fused donor and target replicons.[7][8]

Stage 2: Cointegrate Resolution

-

Resolvase Binding : The TnpR resolvase, encoded by the transposon, recognizes and binds to a specific site within each of the duplicated transposons called the res site.[5][9]

-

Site-Specific Recombination : The resolvase mediates a site-specific recombination event between the two res sites.[10] This crossover event resolves the cointegrate into two separate circular molecules.

-

Final Products : The final products are the original donor plasmid and the target plasmid, which now contains a new copy of the Tn1 transposon.[7] Each plasmid is a separate replicon.

This two-step process ensures that the transposon is copied to a new location without being excised from its original position.

References

- 1. Tn1 transposition in the course of natural transformation enables horizontal antibiotic resistance spread in Acinetobacter baylyi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Integration of a transposon Tn1-encoded inhibitor-resistant beta-lactamase gene, bla(TEM-67) from Proteus mirabilis, into the Escherichia coli chromosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Transposon Tn1 intra-molecular transposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. embopress.org [embopress.org]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. plasmid-cointegrates-and-their-resolution-mediated-by-transposon-tn3-mutants - Ask this paper | Bohrium [bohrium.com]

- 9. Resolution of a hybrid cointegrate between transposons Tn501 and Tn1721 defines the recombination site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. uniprot.org [uniprot.org]

The Role of Tn1 in Horizontal Gene Transfer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bacterial transposon Tn1 and its critical role in horizontal gene transfer (HGT), a primary driver of antibiotic resistance dissemination. Tn1, a member of the Tn3 family of replicative transposons, serves as a potent vehicle for the mobilization and spread of genetic material, including antibiotic resistance genes, among diverse bacterial populations. This document details the molecular mechanisms of Tn1 transposition, its genetic structure, regulatory circuits, and the experimental methodologies used to study its activity.

Introduction to Tn1 and Horizontal Gene Transfer

Horizontal gene transfer is a fundamental process in bacterial evolution, allowing for the rapid acquisition of new genetic traits. Transposons, or "jumping genes," are mobile genetic elements that can move from one genomic location to another, and when located on plasmids, they can be transferred between bacteria. Tn1 is a well-characterized replicative transposon that plays a significant role in the spread of antibiotic resistance genes. Its ability to move between plasmids and chromosomes facilitates the dissemination of these resistance determinants through bacterial populations via conjugation, transformation, and transduction.

Molecular Architecture of Transposon Tn1

Transposon Tn1 possesses a well-defined genetic structure essential for its mobility and regulatory functions. It is characterized by the presence of two key genes, tnpA and tnpR, flanked by 38-base pair inverted repeats (IRs).

-

tnpA : This gene encodes the transposase, the enzyme responsible for catalyzing the transposition process. The transposase recognizes the inverted repeats at the ends of the transposon, mediating the DNA cleavage and strand transfer events that underpin its movement.

-

tnpR : This gene encodes the resolvase, a multifunctional protein that mediates the resolution of the cointegrate intermediate formed during replicative transposition. Additionally, TnpR acts as a transcriptional repressor, regulating the expression of both tnpA and its own gene, tnpR.

-

Inverted Repeats (IRs) : These 38-bp sequences are located at both ends of the transposon and serve as the recognition sites for the transposase. While the exact sequence for Tn1 can vary slightly, a consensus sequence based on related Tn3-family transposons like Tn1721 and Tn21 provides a representative structure.

-

Antibiotic Resistance Gene : Tn1 often carries a gene conferring resistance to beta-lactam antibiotics, such as bla (β-lactamase), which is a major factor in its clinical significance.

The Mechanism of Tn1 Replicative Transposition

Tn1 moves via a replicative transposition mechanism, which involves the duplication of the transposon. This "copy-and-paste" process results in one copy of the transposon remaining at the original location while a new copy is inserted at a target site.

The key steps in this process are:

-

Formation of the Transpososome : The TnpA transposase binds to the inverted repeats of the donor plasmid containing Tn1.

-

Cointegrate Formation : The transpososome facilitates the fusion of the donor and recipient replicons (e.g., a plasmid and the bacterial chromosome), forming a cointegrate structure. In this intermediate, the two replicons are joined by two copies of Tn1.

-

Resolution of the Cointegrate : The TnpR resolvase recognizes a specific site within the transposon called the res site and mediates a site-specific recombination event. This resolves the cointegrate into two separate molecules, each containing a copy of Tn1.

Signaling Pathway for Tn1 Transposition

Regulation of Tn1 Transposition

The transposition of Tn1 is a tightly regulated process to prevent excessive transposition events that could be detrimental to the host cell. The TnpR resolvase plays a dual role in this regulation.

Quantitative Data on Tn1 Transposition

The frequency of Tn1 transposition can be influenced by various factors, including the host bacterium, the presence of other mobile genetic elements, and environmental conditions.

| Parameter | Host Organism | Experimental Condition | Transposition Frequency | Reference |

| Transposition of Tn1 from a non-replicating plasmid | Acinetobacter baylyi | Natural transformation | (7.9 ± 7.1) x 10-9 per recipient cell | |

| Impact of RecA on transposition | Acinetobacter baylyi (ΔrecA) | Natural transformation | Below detection limit | |

| Impact of RecBCD on transposition | Acinetobacter baylyi (ΔrecBCD) | Natural transformation | Increased stability of dsDNA intermediate |

Experimental Protocols for Studying Tn1 Transposition

Protocol for Tn1 Conjugation Assay

This protocol describes a standard mating assay to demonstrate the transfer of a plasmid carrying Tn1 from a donor to a recipient bacterial strain.

Materials:

-

Donor strain (e.g., E. coli) carrying a conjugative plasmid with Tn1 (e.g., RP4) and a selectable marker (e.g., kanamycin resistance on the plasmid backbone). Tn1 carries ampicillin resistance.

-

Recipient strain (e.g., E. coli) resistant to a specific antibiotic (e.g., nalidixic acid) for counter-selection.

-

Luria-Bertani (LB) broth and agar plates.

-

Antibiotics: Kanamycin, Ampicillin, Nalidixic acid.

Procedure:

-

Culture Preparation: Inoculate 5 mL of LB broth with the donor and recipient strains separately. The donor culture should be supplemented with kanamycin. Incubate overnight at 37°C with shaking.

-

Mating: Mix 0.5 mL of the donor culture and 0.5 mL of the recipient culture in a microfuge tube. Pellet the cells by centrifugation (5,000 x g for 5 minutes).

-

Resuspend the cell pellet in 50 µL of fresh LB broth and spot the mixture onto a non-selective LB agar plate.

-

Incubate the mating plate at 37°C for 4-6 hours to allow conjugation to occur.

-

Selection of Transconjugants: After incubation, scrape the bacterial growth from the mating spot and resuspend it in 1 mL of sterile saline.

-

Plate serial dilutions of the cell suspension onto selective agar plates containing nalidixic acid and ampicillin to select for recipient cells that have received Tn1.

-

Incubate the selective plates at 37°C for 24-48 hours.

-

Confirmation: Pick individual colonies from the selective plates and streak them onto plates containing kanamycin to confirm the transfer of the entire plasmid, and also perform PCR to verify the presence of Tn1-specific genes.

Protocol for Determining Tn1 Transposition Frequency

This protocol outlines a method to quantify the frequency at which Tn1 transposes from a donor plasmid to the chromosome of a recipient cell.

Materials:

-

Donor strain carrying a "suicide" plasmid (a plasmid that cannot replicate in the recipient) containing Tn1 with a selectable marker (e.g., ampicillin resistance).

-

Recipient strain.

-

Selective agar plates.

Procedure:

-

Perform a conjugation assay as described in Protocol 5.1, using a donor with a suicide plasmid carrying Tn1.

-

In parallel, plate serial dilutions of the mating mixture onto non-selective plates to determine the total number of recipient cells.

-

Plate serial dilutions of the mating mixture onto plates containing the appropriate antibiotic to select for recipient cells that have undergone a transposition event (i.e., Tn1 has inserted into the chromosome).

-

Calculation of Transposition Frequency:

-

Count the number of colony-forming units (CFUs) on the selective and non-selective plates.

-

Transposition Frequency = (Number of transconjugant CFUs / Total number of recipient CFUs).

-

Experimental Workflow for a Tn1 Mating Assay

Conclusion and Future Directions

Transposon Tn1 remains a significant factor in the horizontal transfer of antibiotic resistance genes. A thorough understanding of its transposition mechanism and regulation is crucial for developing strategies to combat the spread of antibiotic resistance. Future research should focus on identifying inhibitors of transposase and resolvase activity, which could serve as novel therapeutic agents to limit the mobility of Tn1 and other clinically important transposons. Furthermore, continued surveillance of the prevalence and evolution of Tn1 in clinical and environmental settings is essential for monitoring the dynamics of antibiotic resistance dissemination.

The Proliferation of Resistance: A Technical Guide to the Tn1 Transposon

An In-Depth Examination of a Key Player in the Spread of Antibiotic Resistance for Researchers, Scientists, and Drug Development Professionals

The Tn1 transposon, a member of the Tn3 family of transposable elements, stands as a significant vector in the dissemination of antibiotic resistance genes among bacteria. Its ability to move within and between genomes, carrying with it a gene conferring resistance to β-lactam antibiotics, makes it a critical subject of study in the ongoing battle against antimicrobial resistance. This technical guide provides a comprehensive overview of the Tn1 transposon, its mechanism of action, and the experimental methodologies used to investigate its role in the spread of antibiotic resistance.

Core Characteristics of the Tn1 Transposon

The Tn1 transposon is a non-composite, replicative transposon, meaning it duplicates itself during the transposition process, leaving a copy at the original location while inserting a new copy at a target site.[1]

Genetic Architecture

The Tn1 transposon possesses a well-defined genetic structure, typically around 4.9 kilobases in length, which includes the following key components:

-

Inverted Repeats (IRs): Flanking the transposon are 38-base pair inverted repeats that are essential for the transposition process. These sequences are recognized by the transposase.[2]

-

tnpA Gene: This gene encodes the transposase, the enzyme that catalyzes the movement of the transposon.[2]

-

tnpR Gene: This gene encodes the resolvase, which plays a crucial role in the second step of the replicative transposition by resolving the cointegrate intermediate. The TnpR protein also acts as a repressor, regulating the expression of both tnpA and tnpR.[2]

-

Antibiotic Resistance Gene: Tn1 carries the blaTEM-2 gene, which encodes a β-lactamase enzyme that confers resistance to ampicillin and other β-lactam antibiotics.[2]

-

res Site: This is a specific resolution site within the transposon where the resolvase acts to separate the fused DNA molecules (cointegrate) that are formed during replicative transposition.[2]

A diagram illustrating the genetic organization of the Tn1 transposon is provided below.

Caption: Genetic organization of the Tn1 transposon.

The Replicative Transposition Mechanism

The movement of the Tn1 transposon occurs via a two-step replicative mechanism, a hallmark of the Tn3 family. This process results in the duplication of the transposon.[3]

Step 1: Cointegrate Formation: The transposase, encoded by tnpA, initiates the process by recognizing the inverted repeats of the transposon on the donor DNA molecule. It then makes single-stranded cuts at the ends of the transposon and at a target site in the recipient DNA molecule. The transposon is then ligated to the target DNA, creating a branched structure. The host cell's DNA replication machinery then duplicates the transposon, resulting in a cointegrate, a single large DNA molecule containing both the donor and recipient DNA fused together with two copies of the transposon in the same orientation.[3][4]

Step 2: Resolution: The resolvase, encoded by tnpR, recognizes the res sites within the two copies of the transposon in the cointegrate. It then mediates a site-specific recombination event that resolves the cointegrate into the original donor molecule (now with a copy of the transposon) and the recipient molecule, which now also contains a copy of the transposon.[4]

The following diagram illustrates the replicative transposition pathway of Tn1.

Caption: Replicative transposition mechanism of Tn1.

Quantitative Impact on Antibiotic Resistance

The presence of the Tn1 transposon has a dramatic and clinically significant impact on the susceptibility of bacteria to β-lactam antibiotics. The expression of the blaTEM-2 gene leads to a substantial increase in the Minimum Inhibitory Concentration (MIC) of ampicillin.

| Bacterial Strain | Tn1 Status | Ampicillin MIC (µg/mL) | Reference |

| Acinetobacter baylyi ADP1 | Absent | 2 | [2] |

| Acinetobacter baylyi ADP1 | Present | >256 | [2] |

Table 1: Impact of Tn1 Transposon on Ampicillin Minimum Inhibitory Concentration (MIC)

Transposition Frequency

The frequency at which Tn1 transposes is a critical factor in its ability to spread. This rate can be influenced by various factors, including the host bacterium and environmental conditions.

| Host Organism | Transposition Frequency (per recipient cell) | Reference |

| Acinetobacter baylyi | (6.4±8.4)×10-8 | [2] |

| Escherichia coli | ~1.15 x 10-5 (for various IS elements) | [4] |

Table 2: Transposition Frequencies of Tn1 and other Transposable Elements Note: The transposition frequency for E. coli is an average for various insertion sequences and not specific to Tn1, but provides context for typical transposition rates.

Experimental Protocols for Studying Tn1

Investigating the Tn1 transposon and its role in antibiotic resistance requires a suite of molecular biology techniques. Below are detailed methodologies for key experiments.

Bacterial Conjugation Assay to Demonstrate Tn1 Transfer

This protocol outlines a method to demonstrate the horizontal transfer of the Tn1 transposon from a donor to a recipient bacterial strain. A common approach involves using a donor strain that contains a conjugative plasmid carrying Tn1 and a recipient strain that is susceptible to ampicillin and has a selectable marker (e.g., resistance to another antibiotic like nalidixic acid).

Materials:

-

Donor E. coli strain (e.g., S17-1) carrying a conjugative plasmid with Tn1 (e.g., RP4::Tn1).

-

Recipient E. coli strain (e.g., DH5α) resistant to a counter-selectable marker (e.g., nalidixic acid) and susceptible to ampicillin.

-

Luria-Bertani (LB) agar and broth.

-

Ampicillin and nalidixic acid.

Procedure:

-

Culture Preparation: Grow overnight cultures of the donor and recipient strains in LB broth at 37°C. The donor culture should be supplemented with ampicillin to ensure plasmid maintenance.

-

Mating: Mix 100 µL of the donor culture and 900 µL of the recipient culture in a microfuge tube. Pellet the cells by centrifugation, remove the supernatant, and resuspend the cell pellet in 100 µL of fresh LB broth.

-

Incubation: Spot the cell mixture onto a non-selective LB agar plate and incubate at 37°C for 4-6 hours to allow for conjugation to occur.

-

Selection of Transconjugants: After incubation, scrape the cell mixture from the plate and resuspend it in 1 mL of sterile saline. Plate serial dilutions of the cell suspension onto LB agar plates containing both ampicillin and nalidixic acid.

-

Quantification: Incubate the selective plates overnight at 37°C. Count the number of colonies (transconjugants) on the plates. To calculate the conjugation frequency, also plate dilutions of the initial recipient culture on plates with nalidixic acid alone to determine the total number of recipient cells. The conjugation frequency is the number of transconjugants divided by the total number of recipient cells.

Caption: Workflow for a bacterial conjugation assay.

Inverse PCR (iPCR) for Mapping Tn1 Insertion Sites

Inverse PCR is a technique used to amplify the unknown DNA sequence flanking a known DNA sequence, such as a transposon insertion. This protocol is adapted for mapping Tn1 insertion sites.

Materials:

-

Genomic DNA from a bacterial strain with a Tn1 insertion.

-

Restriction enzymes that do not cut within the Tn1 sequence (e.g., HindIII, EcoRI).

-

T4 DNA Ligase.

-

PCR primers designed to anneal within the ends of Tn1 and point outwards into the flanking genomic DNA.

-

Forward Primer (near one end of Tn1): 5'-[Sequence]-3'

-

Reverse Primer (near the other end of Tn1): 5'-[Sequence]-3'

-

-

Taq DNA polymerase and PCR reagents.

Procedure:

-

Genomic DNA Digestion: Digest 1-2 µg of genomic DNA with a suitable restriction enzyme overnight.

-

Ligation: Purify the digested DNA and perform a self-ligation reaction at a low DNA concentration to favor the formation of circular DNA molecules.

-

Inverse PCR: Use the circularized DNA as a template for PCR with the outward-facing primers designed from the Tn1 sequence.

-

Sequencing and Analysis: Purify the PCR product and sequence it using one of the PCR primers. The resulting sequence will correspond to the genomic DNA adjacent to the Tn1 insertion site. This sequence can then be compared to a reference genome to pinpoint the exact location of the insertion.

Caption: Workflow for Inverse PCR (iPCR).

Southern Blot Analysis to Confirm Tn1 Insertion

Southern blotting can be used to confirm the presence and determine the number of Tn1 insertions in a bacterial genome.

Materials:

-

Genomic DNA from the wild-type and putative Tn1-containing strains.

-

Restriction enzyme that cuts outside of the Tn1 sequence.

-

Agarose gel electrophoresis equipment.

-

Nylon membrane.

-

A DNA probe specific to a region within the Tn1 transposon (e.g., a PCR-amplified fragment of the blaTEM-2 gene).

-

Probe labeling and detection reagents (e.g., DIG or radioactive labeling systems).

Procedure:

-

DNA Digestion and Electrophoresis: Digest genomic DNA from both the wild-type and mutant strains with a chosen restriction enzyme. Separate the resulting fragments by size on an agarose gel.

-

Blotting: Transfer the DNA from the gel to a nylon membrane.

-

Probe Hybridization: Hybridize the membrane with the labeled Tn1-specific probe.

-

Detection: Wash the membrane to remove any unbound probe and detect the hybridized probe using an appropriate method (e.g., autoradiography for radioactive probes, colorimetric or chemiluminescent detection for non-radioactive probes).

-

Analysis: The presence of a band in the lane with DNA from the Tn1-containing strain that is absent in the wild-type lane confirms the insertion of the transposon. The number of bands can indicate the number of insertion sites.

Caption: Workflow for Southern Blot analysis.

Conclusion

The Tn1 transposon is a potent vehicle for the dissemination of antibiotic resistance. Its efficient replicative transposition mechanism and the potent β-lactamase it carries contribute significantly to the challenge of antimicrobial resistance. A thorough understanding of its structure, function, and mechanisms of transfer is paramount for the development of novel strategies to combat the spread of antibiotic resistance. The experimental protocols detailed in this guide provide a framework for researchers to investigate the dynamics of Tn1 and other mobile genetic elements, ultimately contributing to the development of new therapeutics and interventions.

References

An In-depth Technical Guide to the Replicative Transposition Mechanism of Tn1

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the replicative transposition mechanism of the transposon Tn1, a member of the well-studied Tn3 family. The content herein is intended for an audience with a strong background in molecular biology and genetics, aiming to provide a detailed understanding of the molecular processes, regulatory circuits, and experimental methodologies associated with Tn1 transposition.

Introduction to Tn1 and Replicative Transposition

Transposon Tn1 is a bacterial transposable element that mobilizes via a replicative mechanism.[1] This process, often termed "copy and paste," results in the duplication of the transposon, with one copy remaining at the original location and a new copy inserted at a target site. This mechanism contributes significantly to the dissemination of genetic information, including antibiotic resistance genes, among bacterial populations.

The core components of the Tn1 transposition machinery are encoded by the transposon itself. These include two key proteins: the transposase (TnpA) and the resolvase (TnpR). The transposon is also defined by its terminal inverted repeats (IRs), which are essential for recognition and processing by the transposase.

The Molecular Machinery of Tn1 Transposition

The transposition of Tn1 is a multi-step process orchestrated by the interplay of transposon-encoded proteins and host-cell factors.

Key Genetic Elements of Tn1

| Element | Size (approx.) | Function |

| tnpA | 3 kb | Encodes the transposase enzyme responsible for the initial steps of transposition. |

| tnpR | 0.5 kb | Encodes the resolvase enzyme, which mediates the resolution of the cointegrate intermediate. Also acts as a repressor of tnpA and tnpR transcription. |

| Inverted Repeats (IRs) | 38 bp | Terminal sequences that are recognized and bound by the transposase. |

| res site | 114 bp | The site of action for the resolvase (TnpR) during cointegrate resolution. |

| Antibiotic Resistance Gene | Variable | Often carries a gene conferring resistance to antibiotics, such as β-lactamase (bla). |

The Two-Stage Mechanism of Replicative Transposition

The replicative transposition of Tn1 proceeds through two major stages:

-

Cointegrate Formation: This stage is initiated by the transposase, TnpA. The donor replicon (containing Tn1) and the target replicon are brought together. TnpA introduces single-strand nicks at the ends of the transposon and at the target site. The free ends of the transposon are then ligated to the nicked target DNA, creating a branched structure. The host's DNA replication machinery then duplicates the transposon, resulting in a cointegrate structure where the donor and target replicons are fused, with a copy of Tn1 at each junction.

-

Cointegrate Resolution: The cointegrate intermediate is resolved by the site-specific recombinase, TnpR. TnpR recognizes and binds to the res sites within the two copies of Tn1. It then mediates a recombination event between the two res sites, leading to the separation of the two replicons. The final products are the original donor replicon with its copy of Tn1 and the target replicon with a newly inserted copy of Tn1.

Quantitative Analysis of Tn1 Transposition

| Transposon | Condition | Transposition Frequency |

| Tn4430 | Naive target | ~ 5 x 10-2 |

| Tn4430 | Target with pre-existing transposon | ~ 1 x 10-3 |

| Tn1000 | - | Majority of products are cointegrates |

Experimental Protocols

Mating-Out Assay for Measuring Transposition Frequency

This assay is designed to quantify the rate of transposition from a donor plasmid to a conjugative plasmid.

Materials:

-

Donor strain: E. coli harboring a non-conjugative plasmid carrying Tn1 and a helper plasmid providing the transposase in trans.

-

Recipient strain: E. coli harboring a conjugative plasmid (e.g., an F factor derivative) and resistant to a specific antibiotic (e.g., nalidixic acid).

-

Selective media: LB agar plates with appropriate antibiotics.

Protocol:

-

Grow overnight cultures of the donor and recipient strains in LB broth with appropriate antibiotics.

-

Mix equal volumes of the donor and recipient cultures and spot them onto a non-selective LB agar plate. Incubate at 37°C for 4-6 hours to allow for conjugation.

-

Resuspend the mating mixture in 1 ml of sterile saline.

-

Plate serial dilutions of the mating mixture on selective plates:

-

To determine the number of recipient cells, plate on media containing the recipient-specific antibiotic.

-

To determine the number of transconjugants that have received the conjugative plasmid with a Tn1 insertion, plate on media containing the recipient-specific antibiotic and the antibiotic resistance marker of Tn1.

-

-

Incubate the plates overnight at 37°C.

-

Calculate the transposition frequency as the ratio of transconjugants with Tn1 to the total number of recipient cells.

Purification of Tn1/Tn3 Transposase (TnpA)

This protocol is adapted from the purification of Tn3 transposase.[3]

Materials:

-

E. coli strain overexpressing Tn1/Tn3 transposase.

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% sucrose, 1 mM EDTA, 1 mM DTT).

-

Polyethyleneimine solution.

-

Ammonium sulfate.

-

Chromatography columns: Sephacryl S-300, phosphocellulose, DNA-cellulose.

Protocol:

-

Grow the overexpression strain to mid-log phase and induce transposase expression.

-

Harvest the cells by centrifugation and resuspend in lysis buffer.

-

Lyse the cells by sonication.

-

Clarify the lysate by centrifugation.

-

Precipitate nucleic acids by adding polyethyleneimine to the supernatant.

-

Elute the transposase from the pellet with a high-salt buffer.

-

Precipitate the transposase with ammonium sulfate.

-

Resuspend the pellet and dialyze against a low-salt buffer.

-

Perform sequential chromatography on Sephacryl S-300 (gel filtration), phosphocellulose (ion exchange), and DNA-cellulose (affinity) columns to purify the transposase to homogeneity.

-

Monitor the purity of the fractions by SDS-PAGE.

Visualizations of Key Processes

Signaling Pathways and Molecular Interactions

The expression of the tnpA and tnpR genes is tightly regulated. The TnpR protein acts as a repressor for both its own gene and the tnpA gene, creating a negative feedback loop.

Caption: Regulatory circuit of Tn1 transposition.

Experimental Workflow for Transposition Analysis

The following diagram illustrates the workflow for analyzing the products of a Tn1 transposition event.

Caption: Workflow for Tn1 transposition analysis.

Logical Relationship of the Replicative Transposition Mechanism

This diagram outlines the logical progression of the replicative transposition process.

Caption: Logical flow of Tn1 replicative transposition.

References

The Core Functions of tnpA and tnpR in the Tn1 Transposon: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Tn1 transposon, a member of the widespread Tn3 family of transposable elements, is a significant contributor to the dissemination of antibiotic resistance genes in bacteria. Its ability to move between different DNA molecules is a key mechanism of horizontal gene transfer, a process of considerable interest to researchers in microbiology, genetics, and drug development. The transposition of Tn1 is a replicative process, meaning the transposon is duplicated during its movement. This complex process is orchestrated by two key genes encoded within the transposon itself: tnpA and tnpR. This technical guide provides an in-depth exploration of the functions of the tnpA and tnpR gene products, detailing their roles in the transposition mechanism, their regulation, and the experimental methodologies used to study them.

The Tn1 Transposition Machinery: tnpA and tnpR

The genetic architecture of Tn1 is elegantly organized to control its own mobility. The transposon is flanked by two 38-bp inverted repeats (IRs) that are essential for the transposition process. Between these IRs lie three key genes: bla (encoding β-lactamase, conferring resistance to penicillin), tnpA (encoding the transposase), and tnpR (encoding the resolvase).[1]

The Role of tnpA: The Transposase

The tnpA gene encodes the transposase, a large protein of approximately 1015 amino acids, which is the primary catalyst for the transposition event.[2] The TnpA protein recognizes and binds to the 38-bp inverted repeats at the ends of the transposon.[1] Its primary function is to initiate the replicative transposition process by mediating the formation of a "cointegrate" structure. This process involves the fusion of the donor replicon (containing Tn1) and the target replicon.[3]

The formation of the cointegrate is a multi-step process:

-

Nicking: The TnpA transposase makes single-stranded nicks at the 3' ends of the transposon sequence within the donor molecule and at the target site in the recipient molecule.

-

Strand Transfer: The free 3' ends of the transposon are then ligated to the 5' ends of the nicked target DNA.

-

Replication: This strand transfer event creates a replication fork-like structure. The host cell's DNA replication machinery then duplicates the transposon sequence.

The result is a single, larger replicon (the cointegrate) containing two directly repeated copies of the Tn1 transposon, with the donor and target DNA molecules fused.[3] The expression of tnpA is tightly regulated to prevent excessive, and potentially lethal, transposition events.

The Dual Function of tnpR: The Resolvase and Repressor

The tnpR gene encodes a smaller protein of 185 amino acids with two critical functions: it acts as a site-specific recombinase (resolvase) and as a transcriptional repressor.[2]

1. Resolvase Activity:

Following the formation of the cointegrate by TnpA, the TnpR resolvase is required to complete the transposition process. TnpR recognizes and binds to a specific site within each of the duplicated transposon copies called the res site. The res site is a 114-bp region located in the intercistronic region between the tnpA and tnpR genes.[4]

The TnpR-mediated resolution of the cointegrate involves a site-specific recombination event between the two res sites. This recombination resolves the cointegrate into two separate circular molecules: the original donor replicon with its copy of Tn1 restored, and the target replicon now containing a new copy of the Tn1 transposon.

2. Repressor Activity:

In addition to its role as a recombinase, TnpR also functions as a repressor of gene expression. It negatively regulates the transcription of both its own gene (tnpR) and the transposase gene (tnpA).[5] This autoregulation and repression of the transposase are crucial for controlling the frequency of transposition and maintaining the stability of the host genome. TnpR exerts its repressive effect by binding to specific operator sequences that overlap with the promoters of the tnpA and tnpR genes, which are located within the res site.

Quantitative Data on TnpA and TnpR Function

Precise quantitative data on the enzymatic activities and binding affinities of Tn1's TnpA and TnpR are essential for a complete understanding of its transposition mechanism. Due to the close relationship and functional interchangeability between the Tn1 and Tn3 systems, data from Tn3 is often used as a proxy.

| Parameter | Gene Product | Value | Remarks |

| Enzymatic Kinetics | |||

| Catalytic Rate (kcat) | TnpA (Transposase) | Data not readily available in searched literature. | The catalytic activity of TnpA is tightly regulated and difficult to measure in vitro. Mutations that bypass this regulation have been studied, but specific kcat values are not commonly reported.[6][7] |

| TnpR (Resolvase) | Data not readily available in searched literature. | The focus of most studies has been on the DNA binding and recombination mechanism rather than classical enzyme kinetics. | |

| Michaelis Constant (Km) | TnpA (Transposase) | Data not readily available in searched literature. | |

| TnpR (Resolvase) | Data not readily available in searched literature. | ||

| DNA Binding Affinity | |||

| Dissociation Constant (Kd) for res site | TnpR (Resolvase) | TnpR binds to three distinct subsites within the res region with different affinities. | |

| Site I: Lower affinity | The crossover point for recombination occurs within Site I.[8] | ||

| Site II: Higher affinity | Sites II and III are considered accessory sites crucial for the formation of the synaptic complex.[7][8] | ||

| Site III: Higher affinity | The higher affinity of TnpR for sites II and III is important for initiating the assembly of the recombination complex.[7] | ||

| Transposition Frequency | |||

| Effect of tnpA Expression | TnpA (Transposase) | ~30-fold increase in expression leads to a significant increase in transposition frequency. | Mutations in the translational initiation region of tnpA can lead to its overproduction, thereby increasing the rate of transposition.[9] |

| Effect of tnpR | TnpR (Resolvase) | Presence of functional TnpR is required for the completion of transposition (resolution of cointegrates). | In the absence of TnpR, cointegrate structures accumulate.[9] |

Signaling Pathways and Logical Relationships

The process of Tn1 transposition and its regulation can be visualized as a series of interconnected molecular events.

Replicative Transposition Pathway

This diagram illustrates the two-stage process of replicative transposition mediated by TnpA and TnpR.

Caption: The two-step replicative transposition pathway of Tn1.

Regulatory Network of tnpA and tnpR Expression

This diagram shows how the TnpR protein negatively regulates the expression of both the transposase (tnpA) and itself (tnpR).

Caption: Repression of tnpA and tnpR transcription by the TnpR protein.

Experimental Protocols

Studying the function of tnpA and tnpR requires a variety of molecular biology techniques. Below are detailed methodologies for key experiments.

In Vitro Transposition Assay

This assay is designed to detect the formation of cointegrate molecules, the hallmark of the first step of Tn1/Tn3 transposition.

a. Materials:

-

Donor plasmid containing a wild-type or mutant Tn1/Tn3 element (e.g., pBR322::Tn1).

-

Target plasmid (e.g., a smaller, easily distinguishable plasmid like pUC19).

-

Purified TnpA transposase (or a cell extract from a strain overexpressing TnpA).

-

Reaction buffer: 25 mM HEPES (pH 7.6), 10 mM MgCl₂, 100 µg/ml BSA, 2 mM DTT.

-

ATP.

-

Agarose gel electrophoresis equipment.

-

DNA staining dye (e.g., ethidium bromide or SYBR Safe).

b. Protocol:

-

Set up the reaction mixture on ice:

-

Donor plasmid (100 ng)

-

Target plasmid (100 ng)

-

Purified TnpA (concentration to be optimized, typically in the nanomolar range)

-

10x Reaction buffer (5 µl)

-

10 mM ATP (1 µl)

-

Nuclease-free water to a final volume of 50 µl.

-

-

Incubate the reaction at 30°C for 1-2 hours.

-

Stop the reaction by adding 5 µl of 0.5 M EDTA.

-

Purify the DNA by phenol:chloroform extraction and ethanol precipitation.

-

Resuspend the DNA pellet in 20 µl of TE buffer.

-

Analyze the reaction products by agarose gel electrophoresis. The formation of a higher molecular weight band corresponding to the size of the donor and target plasmids combined indicates the formation of cointegrates.

In Vitro Resolvase Assay

This assay measures the ability of TnpR to resolve a cointegrate substrate.

a. Materials:

-

A plasmid substrate containing two directly repeated res sites, mimicking a cointegrate (e.g., constructed by in vitro ligation).

-

Purified TnpR resolvase.

-

Reaction buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT.

-

Agarose gel electrophoresis equipment.

b. Protocol:

-

Set up the reaction mixture:

-

Cointegrate-mimic plasmid (200 ng)

-

Purified TnpR (concentration to be optimized)

-

10x Reaction buffer (2 µl)

-

Nuclease-free water to a final volume of 20 µl.

-

-

Incubate at 37°C for 1 hour.

-

Stop the reaction by adding 2 µl of 10% SDS and 1 µl of 0.5 M EDTA.

-

Analyze the products by agarose gel electrophoresis. Successful resolution will result in the appearance of two smaller DNA bands corresponding to the resolved monomeric plasmids.

Electrophoretic Mobility Shift Assay (EMSA) for TnpR-res Interaction

EMSA is used to study the binding of TnpR to the res site.

a. Materials:

-

A DNA probe containing the res site (or individual subsites I, II, or III), typically end-labeled with a radioisotope (e.g., ³²P) or a fluorescent dye.

-

Purified TnpR resolvase.

-

Binding buffer: 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM DTT, 5% glycerol.

-

Non-specific competitor DNA (e.g., poly(dI-dC)).

-

Native polyacrylamide gel (4-6%).

-

Electrophoresis buffer (e.g., 0.5x TBE).

b. Protocol:

-

Prepare the labeled DNA probe.

-

Set up the binding reactions on ice:

-

Labeled probe (e.g., 10,000 cpm or 0.1-1 nM)

-

Purified TnpR (at varying concentrations)

-

Non-specific competitor DNA (e.g., 1 µg)

-

5x Binding buffer (4 µl)

-

Nuclease-free water to a final volume of 20 µl.

-

-

Incubate at room temperature for 20-30 minutes.

-

Add 2 µl of 10x loading dye (without SDS).

-

Load the samples onto a pre-run native polyacrylamide gel.

-

Run the gel at a low voltage (e.g., 100-150V) in a cold room or with cooling.

-

Dry the gel (if using a radioactive probe) and expose it to X-ray film or a phosphorimager screen. For fluorescent probes, image the gel using an appropriate scanner. A "shift" in the mobility of the probe, appearing as a higher molecular weight band, indicates the formation of a TnpR-res complex.

Conclusion

The tnpA and tnpR genes of the Tn1 transposon represent a sophisticated molecular machine for genetic mobility. The TnpA transposase drives the initial fusion of donor and target replicons, while the TnpR resolvase not only resolves this intermediate to complete the transposition but also tightly regulates the entire process. This dual functionality of TnpR ensures that transposition occurs at a manageable rate, preventing detrimental effects on the host genome. A thorough understanding of these core functions is critical for researchers aiming to unravel the mechanisms of antibiotic resistance dissemination and for professionals in drug development seeking to exploit or inhibit these processes. The experimental protocols provided herein offer a foundation for the further investigation of this fascinating and medically important transposable element.

References

- 1. Tn3 transposon - Wikipedia [en.wikipedia.org]

- 2. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 3. Tn3_resolvase [bionity.com]

- 4. youtube.com [youtube.com]

- 5. In vitro experimental system for analysis of transcription-translation coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. biorxiv.org [biorxiv.org]

- 8. journals.asm.org [journals.asm.org]

- 9. Mobility and Generation of Mosaic Non-Autonomous Transposons by Tn3-Derived Inverted-Repeat Miniature Elements (TIMEs) | PLOS One [journals.plos.org]

An In-depth Technical Guide to the Sequence Analysis of Tn1 Inverted Repeats

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sequence analysis of the inverted repeats (IRs) of the Tn1 transposon, a member of the widespread Tn3 family of replicative transposons. Understanding the structure and function of these terminal sequences is critical for applications in molecular biology, genetics, and drug development, particularly in the context of antibiotic resistance dissemination. This document details the structure of Tn1, the mechanism of its transposition, methodologies for its analysis, and the impact of sequence variations within its inverted repeats.

Introduction to the Tn1 Transposon

The Tn1 transposon is a mobile genetic element capable of moving within and between DNA molecules through a process called transposition.[1] It belongs to the Class II, or "cut-and-paste," transposons, although its replicative mechanism is more accurately described as "copy-and-paste."[2] Tn1 and the closely related transposon Tn3 are instrumental in the horizontal gene transfer of various genes, most notably those conferring antibiotic resistance.[1]

The structure of Tn1 is well-defined, consisting of three key protein-coding regions flanked by 38-base pair terminal inverted repeats (IRs).[1][3] These genes are:

-

tnpA : Encodes the transposase, the enzyme that orchestrates the DNA cleavage and strand transfer events of transposition.

-

tnpR : Encodes the resolvase, which mediates a site-specific recombination event to resolve the cointegrate intermediate formed during replicative transposition.

-

bla : Encodes β-lactamase, an enzyme that confers resistance to penicillin and other β-lactam antibiotics.

The 38-bp inverted repeats are the critical cis-acting sequences recognized by the transposase and are absolutely essential for transposition.[3]

The Tn1 Inverted Repeats: Sequence and Functional Domains

The 38-bp inverted repeats of Tn1 and Tn3 are identical and their sequence is crucial for the initiation of transposition. The sequence of the left and right inverted repeats are reverse complements of each other.

Table 1: Nucleotide Sequence of the Tn3/Tn1 Inverted Repeats

| Inverted Repeat | Sequence (5' to 3') |

| Left IR (IRL) | GGGTCTGACGCTCAGTGGAACGAAAACTCACGTTAAG |

| Right IR (IRR) | CTTAACGTGAGTTTTCGTTCCACTGAGCGTCAGACCC |

Source: Heffron et al. (1979)

Functional analysis has revealed that the 38-bp inverted repeat is not a homogenous binding site but is organized into distinct functional domains.[4]

Table 2: Functional Domains of the Tn1/Tn3 Inverted Repeats

| Domain | Position (within the 38-bp IR) | Function |

| Domain A | 1-10 | Essential for transposition, but not directly involved in transposase binding. May be a recognition site for other host or transposon-encoded factors.[4] |

| Domain B | 13-38 | The primary binding site for the TnpA transposase.[4] |

The Mechanism of Tn1 Transposition

Tn1 utilizes a replicative transposition mechanism that involves two main stages, as illustrated in the signaling pathway below.

Caption: The two-stage replicative transposition pathway of Tn1.

Stage 1: Cointegrate Formation

-

Binding: The TnpA transposase binds to the 38-bp inverted repeats on the donor plasmid.[4]

-

Synaptic Complex Formation: The transposase brings the donor and target DNA molecules together to form a stable protein-DNA complex known as a transpososome or synaptic complex.

-

DNA Cleavage and Strand Transfer: The transposase makes single-stranded nicks at the ends of the transposon and a staggered cut at the target DNA site. The free ends of the transposon are then joined to the nicked target DNA.

-

Replication: The replication machinery of the host cell uses the free DNA ends as primers to replicate the transposon, resulting in a cointegrate molecule where the donor and target plasmids are fused and contain two copies of Tn1.[1] This process also generates a 5-bp direct repeat of the target site sequence flanking the newly inserted transposon.

Stage 2: Resolution

-

Resolvase Binding: The TnpR resolvase recognizes and binds to a specific site within the transposon called the res site.

-

Site-Specific Recombination: The resolvase mediates a reciprocal recombination event between the two res sites in the cointegrate, resolving it into the original donor plasmid and the target plasmid, each now containing a copy of Tn1.

Experimental Protocols for Tn1 Inverted Repeat Analysis

A variety of molecular biology techniques are employed to study the sequence and function of the Tn1 inverted repeats.

In Vivo Transposition Assay

This assay measures the frequency of transposition from a donor plasmid to a recipient plasmid within a bacterial host.

Methodology:

-

Plasmid Constructs:

-

Donor Plasmid: A plasmid that is unable to replicate in the recipient strain, carrying a Tn1 derivative with a selectable marker (e.g., antibiotic resistance) and functional or mutated inverted repeats. The tnpA gene is also present on this plasmid or supplied in trans.

-

Recipient Plasmid: A conjugative plasmid with a different selectable marker, resident in the recipient bacterial strain.

-

-

Bacterial Strains: An E. coli donor strain carrying the donor plasmid and a recipient strain carrying the recipient plasmid. A recA- background is often used to prevent homologous recombination.

-

Mating: The donor and recipient strains are mixed and allowed to conjugate, facilitating the transfer of the donor plasmid into the recipient cells.

-

Selection: The mated cells are plated on selective agar containing antibiotics to select for recipient cells that have received the recipient plasmid and have also acquired the transposon from the donor plasmid through transposition.

-

Frequency Calculation: The transposition frequency is calculated as the number of transconjugants (recipient cells with the transposon) divided by the total number of recipient cells.

Caption: Workflow for an in vivo transposition assay.

DNase I Footprinting

This technique is used to identify the precise binding site of the TnpA transposase on the inverted repeat DNA sequence.

Methodology:

-

Probe Preparation: A DNA fragment containing the 38-bp inverted repeat is labeled at one end with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

-

Binding Reaction: The end-labeled DNA probe is incubated with purified TnpA transposase to allow binding. A control reaction without the transposase is also prepared.

-

DNase I Digestion: A low concentration of DNase I is added to both reactions. DNase I will randomly cleave the DNA, except where the transposase is bound, protecting the DNA from digestion.

-

Analysis: The DNA fragments are denatured and separated by size on a polyacrylamide gel. The resulting ladder of fragments is visualized by autoradiography or fluorescence imaging. A "footprint," a region with no bands, will appear in the lane with the transposase, corresponding to the protected transposase-binding site.

Caption: Experimental workflow for DNase I footprinting.

Bioinformatics Workflow for Inverted Repeat Sequence Analysis

The analysis of Tn1 inverted repeats and the identification of new Tn1-like elements in genomic data can be accomplished through a structured bioinformatics workflow.

Caption: Bioinformatics pipeline for Tn1 inverted repeat analysis.

-

Input Data: A genomic or plasmid sequence in FASTA format.

-

Inverted Repeat Detection:

-

De novo identification: Use tools like Inverted Repeats Finder (IRF) to locate potential inverted repeats within the sequence.

-

Homology-based search: Use BLASTn with the known 38-bp Tn1/Tn3 IR sequence as a query to find homologous sequences in the input DNA.

-

-

Annotation and Analysis:

-

ORF Prediction: Identify open reading frames (ORFs) between the identified IRs using tools like Prodigal.

-

Homology Search: Use BLASTp to compare the translated ORFs against a database of known transposon proteins to identify tnpA, tnpR, and bla homologs.

-

Multiple Sequence Alignment: Align newly identified IRs with known Tn1/Tn3 IRs using tools like ClustalW or MAFFT to identify conserved regions and variations.

-

Secondary Structure Prediction: Analyze the potential for the IR sequences to form secondary structures like stem-loops, which may be important for transposase recognition.

-

-

Output: An annotated map of the identified Tn1-like transposon, including the location and sequence of the IRs and the encoded genes.

Conclusion

The 38-bp inverted repeats of the Tn1 transposon are highly specific and essential sequences that act as the recognition and binding sites for the TnpA transposase, initiating the process of replicative transposition. The analysis of these sequences, through a combination of molecular biology techniques and bioinformatics workflows, is crucial for understanding the mechanics of transposition and the broader implications for genome evolution and the spread of traits like antibiotic resistance. The methodologies and data presented in this guide provide a framework for researchers to investigate the intricate role of these short DNA sequences in the mobility of Tn1 and related transposable elements.

References

- 1. Tn3 transposon - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 4. Transposition with Tn3-family elements occurs through interaction with the host β-sliding clamp processivity factor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioinformatic Annotation of Transposon DNA Processing Genes on the Long-Read Genome Assembly of Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Tn1-Based Gene Knockout Protocol

Introduction

Transposon mutagenesis is a powerful genetic tool for creating random gene disruptions, enabling researchers to elucidate gene function by observing the resulting phenotype. The Tn1 transposon is a member of the Tn3 family of replicative transposons found in bacteria.[1][2] Its transposition is mediated by two key proteins encoded by the transposon itself: a transposase (TnpA) and a resolvase (TnpR).[1] The process involves the formation of a cointegrate intermediate, where the donor and target DNA molecules fuse, followed by a resolution step that separates them, leaving a copy of the transposon at the new insertion site.[1] This protocol provides a detailed methodology for performing Tn1-based gene knockout in bacteria using a suicide vector delivery system.

Principle of the Method

The strategy employs a "suicide vector," a plasmid that can replicate in a donor host (e.g., E. coli) but not in the target bacterium.[1] This delivery plasmid carries the Tn1 transposon, which contains an antibiotic resistance gene (e.g., ampicillin resistance conferred by bla).[1] The transposase and resolvase genes are also located on the transposon.[1] When the plasmid is introduced into the target bacterium, it fails to replicate. The only way for the cells to survive on a medium containing the transposon's antibiotic is if the transposon "jumps" from the plasmid into the host's chromosome. This random insertion event can disrupt a gene, creating a knockout mutant. Subsequent screening and molecular analysis can then identify and characterize mutants with the desired phenotype.

Quantitative Data Summary

The efficiency of transposon mutagenesis can be influenced by various factors, including the host strain, the delivery method, and the specific vector used. The table below summarizes typical quantitative data associated with Tn1-based mutagenesis experiments.

| Parameter | Representative Value | Description |

| Delivery Plasmid Concentration | 100-200 ng/µL | Concentration of the suicide plasmid used for transformation. |

| Transformation Efficiency | 10⁴ - 10⁶ CFU/µg DNA | The number of colony-forming units (CFU) produced per microgram of plasmid DNA. This is a measure of the success of DNA uptake. |

| Transposition Frequency | (6.4 ± 8.4) × 10⁻⁸ per recipient cell[1] | The frequency at which the transposon successfully integrates into the chromosome of a recipient cell. This value is specific to Tn1 in Acinetobacter baylyi.[1] |

| Mutant Stability | >95% | The percentage of selected antibiotic-resistant colonies that maintain the resistance phenotype after non-selective cultivation, indicating stable chromosomal insertion.[1] |

Experimental Workflow and Mechanism

The following diagrams illustrate the overall experimental workflow for generating a Tn1-based knockout and the molecular mechanism of Tn1 replicative transposition.

Caption: Experimental workflow for Tn1-based gene knockout.

Caption: Mechanism of Tn1 replicative transposition.

Detailed Experimental Protocol

Part 1: Preparation of Tn1 Suicide Delivery Vector

This protocol assumes the Tn1 transposon, containing the tnpA, tnpR, and an antibiotic resistance gene (bla for ampicillin), has been cloned into a narrow-host-range plasmid that does not replicate in the target bacterium (e.g., pACYC184 for use in Acinetobacter baylyi).[1]

-

Transform Suicide Vector into E. coli : Transform the Tn1 suicide vector into a suitable E. coli strain (e.g., DH5α) using standard chemical transformation or electroporation methods.

-

Plasmid Propagation and Isolation :

-

Culture the transformed E. coli in LB broth with the appropriate antibiotic for plasmid selection (e.g., Chloramphenicol for a pACYC184 backbone).[1]

-

Incubate overnight at 37°C with shaking.

-

Isolate the plasmid DNA using a commercial plasmid midiprep or maxiprep kit to ensure high purity and quantity.

-

Verify the integrity of the isolated plasmid via restriction digest and agarose gel electrophoresis.

-

Quantify the plasmid concentration using a spectrophotometer.

-

Part 2: Transformation of Target Bacterium

This section describes the introduction of the non-replicative Tn1 delivery plasmid into the target cells via electroporation.[3][4]

-

Preparation of Electrocompetent Cells :

-

Inoculate a single colony of the target bacterium into 5 mL of appropriate broth (e.g., LB) and grow overnight at the optimal temperature.

-

The next day, inoculate 1 L of fresh broth with the overnight culture and grow to an OD₆₀₀ of 0.4-0.6.

-

Chill the culture on ice for 30 minutes, then pellet the cells by centrifugation at 4,000 x g for 15 minutes at 4°C.

-

Wash the cell pellet twice with ice-cold, sterile 10% glycerol.

-

Resuspend the final pellet in a small volume (e.g., 1 mL) of 10% glycerol.

-

Aliquot 50-100 µL of the competent cells into pre-chilled microcentrifuge tubes and flash-freeze in liquid nitrogen. Store at -80°C.

-

-

Electroporation :

-

Thaw an aliquot of electrocompetent cells on ice.

-

Add 100-200 ng of the Tn1 suicide vector to the cells. Mix gently.

-

Transfer the cell-DNA mixture to a pre-chilled electroporation cuvette (e.g., 0.2 cm gap).

-

Pulse the mixture using an electroporator with settings optimized for the target bacterium.

-

Immediately add 1 mL of recovery medium (e.g., SOC broth) to the cuvette and transfer the cell suspension to a new tube.

-

Incubate for 1-2 hours at the optimal growth temperature with gentle shaking to allow for the expression of the antibiotic resistance gene.

-

Part 3: Selection of Transposon Mutants

-

Plating : After recovery, pellet the cells by centrifugation and resuspend in 100-200 µL of recovery medium.

-

Selective Media : Spread the cell suspension onto agar plates containing the antibiotic for which the Tn1 transposon confers resistance (e.g., Ampicillin at 100 µg/mL).

-

Incubation : Incubate the plates at the optimal temperature for 24-72 hours, or until colonies appear.

-

Colony Picking : Each resulting colony represents a potential clone where a transposition event has occurred. Pick individual colonies and streak them onto fresh selective plates to isolate pure clones.

Part 4: Molecular Verification of Gene Knockout

It is crucial to verify that the observed phenotype is due to a single transposon insertion in a specific gene.

-

Genomic DNA Isolation : Isolate genomic DNA from several putative mutant colonies and from the wild-type strain.

-

PCR Screening :

-

Objective : To confirm the presence of the transposon and identify its insertion site.

-

Method : Perform PCR using a combination of primers. A primer specific to the transposon (e.g., hybridizing to the inverted repeat) is used in combination with a gene-specific primer flanking the suspected insertion site.[5]

-

Interpretation : A PCR product will only be generated if the transposon has inserted within the proximity of the gene-specific primer. The size of the product can help map the insertion point.

-

-

Southern Blot Analysis :

-

Objective : To determine the number of transposon insertions in the genome of each mutant. An ideal mutant has a single insertion.

-

Method :

-

Digest genomic DNA from the mutant and wild-type strains with a restriction enzyme that does not cut within the transposon.

-

Separate the digested DNA on an agarose gel and transfer it to a nylon membrane.

-

Probe the membrane with a labeled DNA fragment corresponding to a part of the transposon (e.g., the antibiotic resistance gene).

-

-

Interpretation : The number of bands that hybridize with the probe in each lane corresponds to the number of transposon insertions in that mutant's genome. A single band indicates a single insertion event.

-

-

Sequencing : For precise identification of the insertion site, the PCR product from the screening step or a product from arbitrary PCR can be sequenced. The resulting sequence will contain a portion of the transposon and the adjacent chromosomal DNA, pinpointing the disrupted gene.

References

- 1. Tn1 transposition in the course of natural transformation enables horizontal antibiotic resistance spread in Acinetobacter baylyi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tn 1 transposition in the course of natural transformation enables horizontal antibiotic resistance spread in Acinetobacter baylyi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Transposon mutagenesis - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Tn1 Transposon Delivery Systems in E. coli

Audience: Researchers, scientists, and drug development professionals.

Introduction